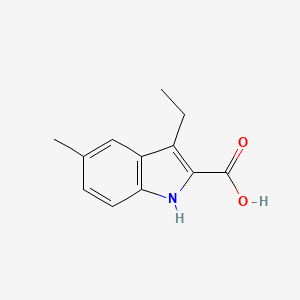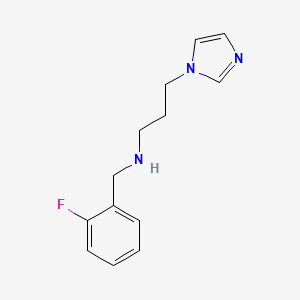
Phenyl-(1-pyridin-4-yl-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-(1-pyridin-4-yl-ethyl)-amine is an organic compound that features a phenyl group attached to a pyridin-4-yl-ethylamine moiety. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both phenyl and pyridine rings. It is used in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl-(1-pyridin-4-yl-ethyl)-amine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reductive amination. The reaction conditions typically include:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reagents: Phenylmagnesium bromide, 4-pyridinecarboxaldehyde, and a reducing agent such as sodium borohydride
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The process might include:
- Use of automated systems for precise control of reaction parameters
- Implementation of purification techniques such as crystallization or chromatography
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl-(1-pyridin-4-yl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to secondary or tertiary amines using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or pyridine rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst
Major Products:
Oxidation: Corresponding ketones or aldehydes
Reduction: Secondary or tertiary amines
Substitution: Halogenated derivatives or other substituted products
Applications De Recherche Scientifique
Phenyl-(1-pyridin-4-yl-ethyl)-amine is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Employed in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Phenyl-(1-pyridin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The pathways involved could include:
Binding to receptor sites: Altering the function of neurotransmitter receptors
Inhibition of enzymes: Affecting the catalytic activity of enzymes involved in metabolic pathways
Comparaison Avec Des Composés Similaires
Phenyl-(1-pyridin-4-yl-ethyl)-amine can be compared with other similar compounds, such as:
Phenyl-(1-pyridin-2-yl-ethyl)-amine: Differing in the position of the pyridine ring, which may affect its reactivity and biological activity.
Phenyl-(1-pyridin-3-yl-ethyl)-amine: Another positional isomer with distinct chemical properties.
Phenyl-(1-pyridin-4-yl-methyl)-amine: Lacking the ethyl group, which influences its steric and electronic characteristics.
Uniqueness: this compound is unique due to its specific structural arrangement, which combines the properties of both phenyl and pyridine rings, making it a versatile compound in various applications.
Propriétés
IUPAC Name |
N-(1-pyridin-4-ylethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h2-11,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQEMNPCOCAJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)
![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)


![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)




![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)



